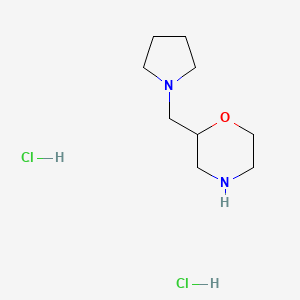
2-(Pyrrolidin-1-ylmethyl)morpholine dihydrochloride
Descripción general
Descripción
“2-(Pyrrolidin-1-ylmethyl)morpholine dihydrochloride” is a chemical compound with the molecular formula C9H20Cl2N2O . It is an off-white solid and has a molecular weight of 243.18 . The compound is not intended for human or veterinary use and is typically used for research purposes.
Molecular Structure Analysis
The molecular structure of “this compound” is characterized by a five-membered pyrrolidine ring . This saturated scaffold allows efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Physical and Chemical Properties Analysis
“this compound” is an off-white solid . It has a molecular weight of 243.18 . The compound is typically stored at room temperature .Aplicaciones Científicas De Investigación
Synthesis and Organic Chemistry Applications
- A study by Morales-Salazar et al. (2022) discusses the synthesis of a new polyheterocyclic compound involving morpholine, showcasing advances in synthetic methodologies which could be relevant to the synthesis and applications of compounds like 2-(Pyrrolidin-1-ylmethyl)morpholine dihydrochloride (Morales-Salazar et al., 2022).
- Feng Ta (2013) developed a novel process for synthesizing an important intermediate for organic synthesis, which may share synthesis parallels with this compound, indicating the compound's potential as a precursor in organic synthesis (Feng Ta, 2013).
Pharmaceutical and Biological Applications
- Syed et al. (2013) demonstrated the synthesis of novel derivatives that involved morpholine and pyrrolidine, showing their potential antitubercular and antifungal activity. This suggests that similar structures, such as this compound, could be explored for similar biological activities (Syed et al., 2013).
- Rybka et al. (2017) synthesized a library of new compounds including morpholine derivatives as potential anticonvulsant agents, highlighting the therapeutic potential of morpholine and pyrrolidine derivatives in medicine (Rybka et al., 2017).
Materials Science and Catalysis
- Bonacorso et al. (2018) reported on the synthesis of quinolines substituted with morpholine and pyrrolidine, emphasizing their photophysical properties and potential applications in materials science (Bonacorso et al., 2018).
Antimicrobial Applications
- Ashok et al. (2016) synthesized morpholine and pyrrolidine substituted quinoline chalcones, evaluated for their antimicrobial activity. This suggests compounds like this compound may have utility in developing new antimicrobial agents (Ashok et al., 2016).
Safety and Hazards
The safety information for “2-(Pyrrolidin-1-ylmethyl)morpholine dihydrochloride” indicates that it may be harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and rinsing cautiously with water for several minutes in case of contact with eyes .
Propiedades
IUPAC Name |
2-(pyrrolidin-1-ylmethyl)morpholine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O.2ClH/c1-2-5-11(4-1)8-9-7-10-3-6-12-9;;/h9-10H,1-8H2;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VAZXWHZFTSUKLF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CC2CNCCO2.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



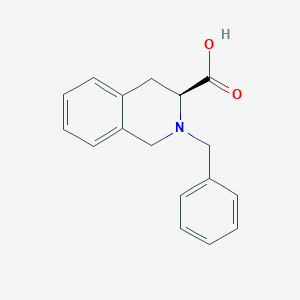

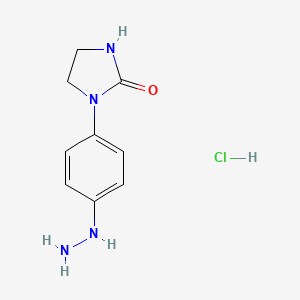
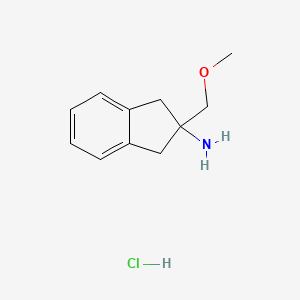
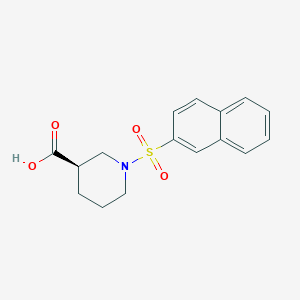
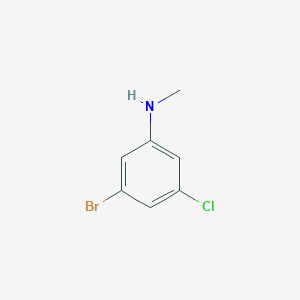


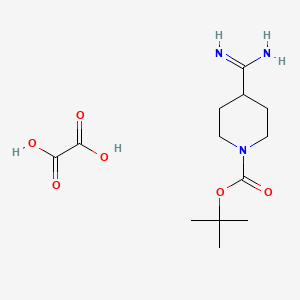

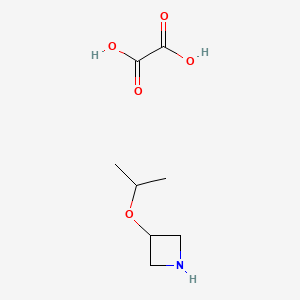
![(3,4-Dihydro-2H-benzo[b][1,4]oxazin-3-yl)methanol hydrochloride](/img/structure/B3364916.png)

